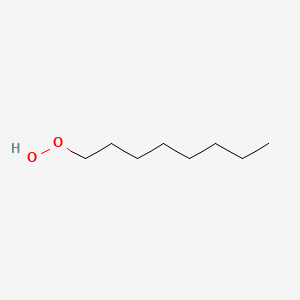

Octyl hydroperoxide

Description

Foundational Concepts of Organic Hydroperoxide Chemistry

Organic hydroperoxides, with the general formula ROOH where R is an organic group, are a subset of organic peroxides. wikipedia.org The defining feature of these molecules is the O-O single bond, which is relatively weak, having a bond dissociation energy of 45–50 kcal/mol. wikipedia.orgwikipedia.org This weak bond makes them prone to decomposition, often initiated by heat, light, or metal catalysts, to form radicals. numberanalytics.com This reactivity is central to their role in chemistry.

The formation of hydroperoxides often occurs through autoxidation, a process where organic compounds react with molecular oxygen. wikipedia.orgnumberanalytics.com This radical chain reaction is particularly prevalent for compounds with susceptible C-H bonds, such as those in allylic or benzylic positions. wikipedia.org Another significant route to hydroperoxides involves the reaction of hydrogen peroxide with various organic substrates like aldehydes, ketones, or alkyl halides. wikipedia.orgresearchgate.net

Hydroperoxides are mildly acidic and can be reduced to their corresponding alcohols using reagents like lithium aluminium hydride or phosphite (B83602) esters. wikipedia.org

Significance within Contemporary Chemical Disciplines

The unique reactivity of alkyl hydroperoxides makes them valuable reagents and intermediates across several fields of chemistry.

Polymer Chemistry : Alkyl hydroperoxides are widely used as initiators for radical polymerization. wikipedia.orgrsc.orgsihaulichemicals.co.in Their ability to generate radicals upon decomposition kicks off the polymerization of monomers like styrenes and acrylics. wikipedia.orgrsc.org

Organic Synthesis : A crucial application of alkyl hydroperoxides is in the metal-catalyzed epoxidation of alkenes. wikipedia.org For instance, tert-butyl hydroperoxide is a key reagent in the industrial production of propylene (B89431) oxide. wikipedia.org They also serve as intermediates in the large-scale production of other organic compounds, such as the synthesis of cyclohexanone (B45756) and caprolactone. wikipedia.org

Atmospheric Chemistry : Organic hydroperoxides are significant components of the atmosphere, formed from the ozonolysis of unsaturated hydrocarbons and the autoxidation of volatile organic compounds. acs.org They play a role in the formation of secondary organic aerosols (SOA). acs.org

Biological Systems : Hydroperoxides are involved in various biological processes, often linked to oxidative stress and cellular damage. wikipedia.orgnih.gov They are formed from the oxidation of biomolecules like fatty acids and can lead to mutations if they react with DNA. wikipedia.orgnih.gov

Scope of Research Focus on Octyl Hydroperoxide

While the broader class of alkyl hydroperoxides is well-studied, research on specific long-chain hydroperoxides like this compound is more specialized. This article will focus specifically on the chemical properties, synthesis, and reactions of this compound, drawing from available research to provide a detailed and scientifically accurate overview.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H18O2 |

|---|---|

Molecular Weight |

146.23 g/mol |

IUPAC Name |

1-hydroperoxyoctane |

InChI |

InChI=1S/C8H18O2/c1-2-3-4-5-6-7-8-10-9/h9H,2-8H2,1H3 |

InChI Key |

BESWQAXCVAOXFV-UHFFFAOYSA-N |

SMILES |

CCCCCCCCOO |

Canonical SMILES |

CCCCCCCCOO |

Origin of Product |

United States |

Physicochemical Properties of Octyl Hydroperoxide

Octyl hydroperoxide, also known as 1-octyl hydroperoxide, is an organic compound with the chemical formula C8H18O2. Its structure consists of an eight-carbon alkyl chain (octyl group) attached to a hydroperoxy group (-OOH).

Interactive Data Table:

| Property | Value | Source |

| Molecular Formula | C8H18O2 | |

| Molecular Weight | 146.23 g/mol | |

| CAS Number | 7530-07-6 | |

| Density (calculated) | 0.889 g/cm³ | |

| Boiling Point (calculated) | 223.341 °C at 760 mmHg | |

| Flash Point (calculated) | 88.874 °C | |

| Appearance | Colorless liquid | unl.edu |

Note: Some physical properties are calculated values and may differ slightly from experimentally determined values.

Chemical Reactivity and Transformation Pathways of Octyl Hydroperoxide

Radical-Mediated Reactions

The radicals generated from the homolytic cleavage of octyl hydroperoxide are highly reactive and initiate a variety of subsequent chemical transformations.

The primary radicals formed from the homolysis of this compound are the octyloxyl radical (C₈H₁₇O•) and the hydroxyl radical (•OH). The octyloxyl radical is a key intermediate that can undergo several reactions, including β-scission or hydrogen atom abstraction to form octanol (B41247).

In the presence of oxygen, alkyl radicals (which can be formed from the decomposition of the octyloxyl radical or other side reactions) react rapidly to form alkylperoxy radicals (ROO•). nist.gov For instance, an octyl radical (C₈H₁₇•) will react with molecular oxygen to yield an octylperoxy radical (C₈H₁₇OO•). These peroxyl radicals are central to autoxidation chain reactions. researchgate.net The fate of these radicals includes self-reaction, which can lead to the formation of non-radical products like alcohols and ketones, or further propagation of the radical chain. nih.gov For example, tertiary peroxyl radicals can undergo self-reactions that result in the formation of alkoxyl radicals and molecular oxygen. nih.gov

Table 2: Primary Radical Species from this compound Decomposition and Their Fates

| Radical Species | Formation Pathway | Common Subsequent Reactions (Fate) | Citations |

|---|---|---|---|

| Octyloxyl Radical (C₈H₁₇O•) | Homolytic cleavage of the O-O bond in this compound. | Hydrogen atom abstraction to form octanol; β-scission to form smaller alkyl radicals and carbonyl compounds. | nih.gov |

| Hydroxyl Radical (•OH) | Homolytic cleavage of the O-O bond in this compound. | Highly reactive; readily abstracts hydrogen atoms from available substrates. | libretexts.orgnih.gov |

| Octylperoxy Radical (C₈H₁₇OO•) | Reaction of an octyl radical with molecular oxygen (O₂). | Hydrogen atom abstraction to form this compound (chain propagation); self-reaction to form non-radical products. | nist.govnih.gov |

A defining characteristic of the radicals produced from this compound is their ability to participate in hydrogen atom abstraction reactions. science.gov The octyloxyl and hydroxyl radicals are strong oxidizing agents that can abstract a hydrogen atom from a suitable donor molecule (R'-H) to form a stable molecule (octanol or water, respectively) and a new radical (R'•).

This reaction is a critical step in many radical chain processes, including autoxidation. researchgate.net The radicals can abstract hydrogen from the alkyl chain of another this compound molecule, propagating a chain decomposition reaction. The selectivity of hydrogen abstraction depends on the bond dissociation energy of the C-H bond being broken; tertiary hydrogens are generally abstracted more readily than secondary or primary hydrogens. researchgate.net The reactivity in these abstraction reactions can also be influenced by the structure of the radical and the substrate, as well as the potential for hydrogen bonding between the reactants. rsc.orgacs.org

Addition Reactions of Hydroperoxyl Species

The reactivity of this compound is significantly influenced by the hydroperoxyl group (-OOH). The hydroperoxyl radical (HOO•), which can be formed from this compound, can participate in addition reactions. These reactions are particularly relevant in atmospheric chemistry and combustion processes. The hydroperoxyl radical can add to unsaturated compounds, such as alkenes. heraldopenaccess.us For instance, it can react with an alkene to form a carbon-centered radical, which can then undergo further reactions.

Furthermore, the addition of a peroxyl radical, such as the octylperoxyl radical (ROO•), to an oxygen molecule can occur, especially at high oxygen concentrations. This reaction leads to the formation of a hydrotetraoxyl radical (ROOOO•). heraldopenaccess.us This resulting radical is typically less reactive and can act as an inhibitor in chain processes by reducing the kinetic chain length. heraldopenaccess.us

Chain Propagation and Termination Mechanisms

The decomposition of this compound can initiate free-radical chain reactions. These processes are characterized by three main stages: initiation, propagation, and termination. masterorganicchemistry.com

Chain Propagation: In the propagation phase, a radical formed during initiation reacts with another molecule to create a new radical, which continues the chain. For this compound, a common propagation step involves the abstraction of a hydrogen atom from a suitable donor molecule (R'-H) by the octylperoxyl radical (ROO•) to form this compound (ROOH) and a new radical (R'•).

ROO• + R'-H → ROOH + R'•

Another key propagation reaction is the reaction of an octyl radical (R•) with molecular oxygen to form an octylperoxyl radical (ROO•).

R• + O₂ → ROO•

This sequence of reactions can repeat many times, propagating the chain. wikipedia.org The kinetic chain length, which is the average number of propagation steps occurring before termination, is inversely proportional to the square root of the initiator concentration. rsc.org

Chain Termination: The chain reaction ceases through termination steps, where radicals are consumed without generating new ones. masterorganicchemistry.com Termination can occur through several mechanisms: wikipedia.org

Combination: Two radicals combine to form a stable, non-radical product.

2 ROO• → ROOR + O₂ (Russell mechanism)

R• + R• → R-R

R• + ROO• → ROOR

Disproportionation: One radical abstracts a hydrogen atom from another, resulting in two stable molecules, one of which is unsaturated. wikipedia.org

The presence of inhibitors, such as molecular oxygen reacting with growing chains to form less reactive oxygen radicals, can also lead to termination. wikipedia.org Chain transfer agents can also terminate one polymer chain while initiating a new one, which is a method used to control the molecular weight of polymers. rubbernews.com

Oxidative Transformations of Organic Substrates

This compound, as an alkyl hydroperoxide, is a versatile oxidant capable of transforming a wide range of organic substrates. Its reactivity can be harnessed for various synthetic applications. noaa.gov

Substrate Scope and Selectivity in Oxidation

Alkyl hydroperoxides are utilized in the oxidation of numerous functional groups. nih.gov The substrate scope is broad and includes the oxidation of alcohols, alkenes, and sulfides.

Alcohols: Primary and secondary alcohols can be oxidized to aldehydes and ketones, respectively. researchgate.netmdpi.com Often, this transformation is achieved with high selectivity, avoiding over-oxidation to carboxylic acids. mdpi.com

Alkenes: Alkenes can be converted to epoxides. This reaction is a cornerstone of synthetic chemistry, and alkyl hydroperoxides like tert-butyl hydroperoxide are commonly used. rsc.org

Sulfides: Sulfides can be selectively oxidized to either sulfoxides or sulfones. nih.gov

The selectivity of these oxidations can be influenced by the reaction conditions and the presence of catalysts. For example, certain catalytic systems can selectively oxidize benzylic C-H bonds to ketones. mdpi.com

Table 1: Examples of Substrate Oxidation with Alkyl Hydroperoxides

| Substrate Class | Product Class | Typical Catalyst/Conditions | Reference |

|---|---|---|---|

| Primary/Secondary Alcohols | Aldehydes/Ketones | Transition metal complexes (e.g., Ru, Mn, Co) | researchgate.netmdpi.com |

| Alkenes (e.g., Propene) | Epoxides | Molybdenum complexes | rsc.org |

| Sulfides | Sulfoxides/Sulfones | Selenium catalysts | nih.gov |

| Alkyl Aromatics (e.g., Ethylbenzene) | Ketones | Porphyrin iron(II) complexes | mdpi.com |

Catalytic Oxidation Mediated by Transition Metal Complexes

The efficacy and selectivity of oxidations using this compound can be significantly enhanced by transition metal catalysts. researchgate.net These catalysts activate the hydroperoxide, facilitating oxygen transfer to the substrate.

A variety of transition metals, including molybdenum, tungsten, vanadium, titanium, chromium, iron, and cobalt, are employed. researchgate.netrsc.orgucf.edu The mechanism often involves the formation of high-valent metal-peroxo or metal-oxo species which act as the active oxidant. researchgate.netrsc.org For example, the epoxidation of propene using tert-butyl hydroperoxide is industrially catalyzed by a molybdenum complex. rsc.org

Iron porphyrin complexes have been shown to catalyze the selective oxygenation of alkyl aromatics with hydrogen peroxide, which is analogous to reactions with alkyl hydroperoxides. mdpi.com Similarly, cobalt and manganese complexes are effective for the oxidation of alcohols. researchgate.net In the oxidation of cyclooctane (B165968) with hydrogen peroxide, polyoxometalate catalysts containing cobalt and vanadium have been used, yielding cyclooctanone (B32682), cyclooctanol, and cyclothis compound as products. scispace.com

Table 2: Transition Metal Catalysts in Alkyl Hydroperoxide Oxidations

| Metal Catalyst | Substrate | Oxidation Product | Reference |

|---|---|---|---|

| Molybdenum | Propene | Propylene (B89431) oxide | rsc.org |

| Titanium, Vanadium, Rhenium | Alcohols, Alkenes | Aldehydes, Ketones, Epoxides | researchgate.netsci-hub.se |

| Iron, Manganese, Cobalt | Alcohols, Alkanes | Aldehydes, Ketones, Alcohols | researchgate.netmdpi.com |

| Ruthenium | Alcohols | Aldehydes, Ketones | researchgate.net |

Advanced Oxidation Processes Involving Hydroperoxides

Advanced Oxidation Processes (AOPs) are a set of powerful chemical methods used for the degradation of persistent organic pollutants in water and wastewater. membranechemicals.comwikipedia.org These processes are characterized by the in-situ generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH). membranechemicals.comwikipedia.org The hydroxyl radical is a potent and non-selective oxidant capable of mineralizing a wide range of organic compounds into carbon dioxide, water, and inorganic salts. membranechemicals.comhydrogenlink.com

While many AOPs employ hydrogen peroxide (H₂O₂) in combination with ozone (O₃) or UV light, organic hydroperoxides can also be involved in similar radical-generating chemistries. membranechemicals.comwikipedia.orgkirj.ee For instance, Fenton-like reactions, which traditionally use H₂O₂ and iron salts, can be adapted for organic hydroperoxides. The decomposition of a hydroperoxide by a transition metal ion like Fe²⁺ can generate radicals capable of initiating oxidation.

The hydroperoxyl radical (HOO•), a conjugate acid of the superoxide (B77818) anion, is an important intermediate in these oxidation reactions. researchgate.net AOPs are particularly effective for treating wastewater containing refractory materials such as aromatics, pesticides, and petroleum constituents. membranechemicals.commdpi.com

Isomerization and Rearrangement Mechanisms

Organic hydroperoxides, including this compound, can undergo various isomerization and rearrangement reactions, often catalyzed by acids or transition metals. beilstein-journals.orgnih.gov These rearrangements are synthetically important and are key steps in several named reactions in organic chemistry.

One of the most significant rearrangements of hydroperoxides is the Hock rearrangement . This reaction involves the acid-catalyzed rearrangement of a secondary or tertiary hydroperoxide to produce a carbonyl compound and an alcohol (or phenol). beilstein-journals.orgchemrxiv.org The process is central to the industrial synthesis of phenol (B47542) and acetone (B3395972) from cumene (B47948) hydroperoxide. beilstein-journals.orgchemrxiv.org The mechanism involves the migration of an alkyl or aryl group to an electron-deficient oxygen atom following the heterolytic cleavage of the weak O-O bond.

Allylic hydroperoxides can undergo specific rearrangements like the Schenck and Smith rearrangements . The Schenck rearrangement involves the ene reaction of singlet oxygen with an olefin to form an allylic hydroperoxide, which can then isomerize. beilstein-journals.orgresearchgate.net The Smith rearrangement describes the isomerization between epimeric allylic hydroperoxides. beilstein-journals.orgresearchgate.net

Another relevant transformation is the Baeyer-Villiger oxidation, where a ketone is converted to an ester or a lactone using a peroxyacid or a hydroperoxide in the presence of a Lewis acid. beilstein-journals.orgmsu.edu The key step is a rearrangement similar to that in the Hock process.

These rearrangements highlight the diverse reactivity of the hydroperoxide functional group, enabling its transformation into various other valuable chemical functionalities.

Reaction Kinetics and Computational Modeling

The study of this compound's reactivity is deeply rooted in the principles of chemical kinetics and is significantly enhanced by computational modeling. This section explores the experimental determination of reaction rates, the use of quantum chemistry to map out transformation pathways, and the development of theoretical models that describe its complex chemical behavior.

Experimental Determination of Rate Constants

Direct experimental data on the reaction kinetics of this compound are not extensively available in the literature. However, valuable insights can be gained from studies on structurally similar compounds and the radical intermediates formed during its decomposition. The experimental determination of rate constants is crucial for understanding reaction mechanisms and for validating theoretical models. libretexts.org

Rate constants for the reaction of various octyl-containing compounds with hydroxyl radicals have been determined, providing a proxy for the reactivity of the alkyl chain of this compound. These bimolecular reactions are typically very fast, with rate constants on the order of 109 to 1010 M-1s-1.

Table 1: Experimentally Determined Bimolecular Rate Constants for Reactions of Octyl-Related Compounds with Hydroxyl Radicals The following table is interactive. You can sort and filter the data.

| Compound | Rate Constant (k) with •OH (M⁻¹s⁻¹) | Comments | Source(s) |

|---|---|---|---|

| 2,2,4-Trimethylpentane (iso-Octane) | 3.20 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ (at 248 K) | A branched octane (B31449), its reactivity provides context for the alkyl backbone. | mdpi.com |

| 2-Octyl Radical | See Arrhenius Plot | Decomposition via β-scission to propene + 1-pentyl radical. | researchgate.net |

Note: The table includes data for octyl radicals, which are key species in the transformation pathways of this compound. Experimental studies often focus on these more readily detectable intermediates.

Quantum Chemical Calculations of Reaction Barriers and Pathways

Quantum chemical calculations have become an indispensable tool for investigating the complex reaction mechanisms of hydroperoxides, offering the ability to map potential energy surfaces and estimate reaction barriers where experimental data is scarce. nih.govnih.gov Methods such as Density Functional Theory (DFT) and high-level ab initio calculations (e.g., CCSD(T)) are used to determine the geometries of reactants, transition states, and products, as well as their corresponding energies. mdpi.comresearchgate.netpku.edu.cn

For this compound and its derivative radicals, computational studies focus on several key transformation pathways:

Intramolecular Hydrogen Transfer: Also known as H-shift or isomerization, this is a critical reaction in low-temperature oxidation. researchgate.netcopernicus.org An alkylperoxy radical (ROO•), formed from the octyl radical, can abstract a hydrogen atom from another part of its own carbon chain to form a hydroperoxyalkyl radical (•QOOH). nih.govresearchgate.net The activation barriers for these reactions are highly dependent on the size of the ring-like transition state formed during the transfer. researchgate.netresearchgate.net For example, 1,5-H shifts (forming a six-membered ring transition state) and 1,6-H shifts are generally more favorable than smaller ring transfers. researchgate.netacs.org

Unimolecular Decomposition: The breaking of the weak oxygen-oxygen (O-O) bond in the hydroperoxide is a primary initiation step. Quantum tunneling can play a significant role in this bond-breaking, especially at low temperatures. fudan.edu.cnnih.gov

Beta-Scission: This is a decomposition pathway for the resulting alkyl and alkoxy radicals, where a C-C bond breaks beta to the radical center, yielding smaller molecules like olefins and other radicals. cdnsciencepub.comnih.gov

Computational studies on analogous systems provide insight into the expected activation energies for this compound reactions. For instance, the B3LYP functional is often used as a compromise between accuracy and computational cost for large molecules. researchgate.net

Table 2: Calculated Activation Barriers for Key Peroxy Radical Reactions The following table is interactive. You can sort and filter the data.

| Reaction Type | Example System | Calculation Method | Activation Energy (kcal/mol) | Key Finding | Source(s) |

|---|---|---|---|---|---|

| Intramolecular 1,5-H Transfer | Alkyl Peroxy Radicals | CBS-QB3 | ~24 | Lower barrier than other H-transfers due to stable 6-membered ring transition state. | mdpi.comfigshare.com |

| Intramolecular 1,6-H Transfer | n-Alkyl Radicals | CVT/SCT | Varies by radical | Rate constants for 1,6 H-transfer (7-membered ring) can be competitive with 1,5 H-transfer. | nist.gov |

| Intramolecular 1,7-H Transfer | n-Octyl Radicals | RC-TST | See Arrhenius Parameters | This H-shift is relevant for longer chains like octyl. | researchgate.net |

| β-Scission (C-C) | Alkoxy Radicals | CBS-RAD | Varies widely | Barriers decrease with decreasing reaction endothermicity. | cdnsciencepub.com |

Theoretical Kinetic Models for Hydroperoxide Chemistry

To bridge the gap between quantum chemical calculations on individual reactions and the macroscopic behavior observed in experiments, theoretical kinetic models are developed. These models are essential for simulating complex systems like combustion or atmospheric oxidation where hundreds or thousands of reactions occur simultaneously. polimi.itpsu.edullnl.gov

A prominent approach is the Reaction Class Transition State Theory (RC-TST) . frontiersin.orgbibliotekanauki.pl This method allows for the efficient calculation of thermal rate constants for a whole family of related reactions based on detailed calculations for a single reference reaction within that class. nih.govfrontiersin.org For example, the kinetics of isomerization and unimolecular degradation of n-octyl radicals have been studied using RC-TST. researchgate.net By calculating the rate constants for a reference reaction, such as the 1,7-H shift in the 1-heptyl radical, the theory can be extended to predict the rates for all intramolecular H-transfers in n-octyl radicals. researchgate.net

These models often incorporate:

Transition State Theory (TST): To calculate high-pressure limit rate constants. mdpi.comfigshare.com

Rice–Ramsperger–Kassel–Marcus (RRKM) Theory: To account for the pressure dependence of unimolecular reactions. copernicus.org

Master Equation Analyses: To model the collisional energy transfer between molecules. nist.govcopernicus.org

Structure-Activity Relationships (SARs): To estimate rate constants based on molecular structure, which is particularly useful for large molecules where explicit calculation for every isomer is prohibitive. copernicus.orgescholarship.orgutoronto.ca

These theoretical models are crucial for constructing the comprehensive chemical kinetic databases needed to simulate the oxidation of real fuels, where this compound and its derivatives are key low-temperature intermediates. researchgate.netpolimi.it

Applications in Chemical and Materials Science

Polymerization Chemistry

In the realm of polymer science, octyl hydroperoxide serves as a key ingredient for initiating polymerization reactions and for modifying the properties of existing polymers.

This compound functions as a free-radical initiator, a substance that can produce radical species under mild conditions and promote polymerization. pergan.com Organic hydroperoxides are part of a larger family of initiators that includes dialkyl peroxides, diacyl peroxides, and azo compounds. uomustansiriyah.edu.iq The choice of initiator is critical and depends on the desired polymerization temperature and the reactivity of the radicals formed. uomustansiriyah.edu.iq

The fundamental action of this compound as an initiator involves the thermal decomposition of the unstable O-O bond, which generates an alkoxy radical (RO•) and a hydroxyl radical (•OH). These highly reactive species can then attack a monomer, initiating the polymerization chain reaction. pergan.comfujifilm.com A patent for a polymerization process mentions n-octyl hydroperoxide as a suitable example of an organic hydroperoxide that can be used to form a diacyl peroxide initiator in-situ. google.com This method is employed in the polymerization of ethylenically unsaturated monomers like vinyl chloride. google.com

In specific applications, such as the production of low molecular weight polymers for high solids coatings, peroxides derived from tertiary-alkyl hydroperoxides with eight carbons (tertiary-octyl peroxides) have demonstrated distinct advantages over conventional initiators like those derived from tertiary-butyl hydroperoxide. google.com Research has shown that using tertiary-octyl peroxides can lead to polymers with a narrower molecular weight distribution, a desirable characteristic for coating applications. google.com

Table 1: Comparison of Initiator Performance in Acrylic Polymer Synthesis This table illustrates the effect of initiator type on polymer molecular weight (Mw) and molecular weight distribution (MWD) in a solution polymerization process.

| Initiator Type | Initiator Conc. (moles/100 parts monomer) | Final Mw | Final MWD |

|---|---|---|---|

| Tertiary-Octyl Peroxide Derivative | 0.048 | 3000 | 2.1 |

| Tertiary-Butyl Peroxide Derivative | 0.052 | 3800 | 2.8 |

Data sourced from patent information comparing peroxides for high solids coating applications. google.com

Free-radical polymerization is a chain reaction that consists of three primary steps: initiation, propagation, and termination. uomustansiriyah.edu.iqfujifilm.com

Initiation: This first step involves the generation of free radicals from an initiator like this compound. fujifilm.com The hydroperoxide (ROOH) decomposes, typically upon heating, into an alkoxy radical (RO•) and a hydroxyl radical (•OH). pergan.com One of these primary radicals then adds to a monomer molecule (M), creating an initiated monomer, or a new radical species (RM•), which is the first link in the polymer chain. uomustansiriyah.edu.iqfujifilm.com

Propagation: During this stage, the initiated monomer radical rapidly and sequentially adds more monomer molecules. fujifilm.com With each addition, the radical active site is transferred to the newly added monomer unit, causing the polymer chain to grow. uomustansiriyah.edu.iq This process repeats, potentially thousands of times, to form a long polymer chain.

Termination: The growth of a polymer chain ceases through a termination reaction. This typically occurs when two growing polymer chain radicals react with each other. uomustansiriyah.edu.iq There are two main mechanisms for termination:

Coupling (or Combination): Two polymer radicals combine to form a single, longer polymer chain. uomustansiriyah.edu.iq

Disproportionation: One polymer radical abstracts a hydrogen atom from the other, resulting in two separate, stable polymer molecules—one with a saturated end and one with an unsaturated end. uomustansiriyah.edu.iq

Hydroperoxides can sometimes participate in "wastage reactions" or induced decomposition, where a growing polymer radical reacts with the hydroperoxide molecule itself. youtube.com This can terminate the growing chain prematurely and may lead to shorter polymer chains than desired. youtube.com The efficiency of the initiation process can be influenced by the stability of the generated radicals and the reactivity of the monomer. youtube.com

Beyond initiating the synthesis of new polymers, this compound and its derivatives play a crucial role in the post-polymerization modification of polymers. These modifications include crosslinking, grafting, and controlled degradation, which are used to enhance the final properties of the material. nouryon.com

Crosslinking: This process involves forming covalent bonds between existing polymer chains, creating a three-dimensional network structure. Organic peroxides are widely used as crosslinking agents for elastomers and thermoplastics. nouryon.com The radicals generated from the decomposition of the peroxide can abstract hydrogen atoms from the polymer backbone. This creates radical sites on the polymer chains, which can then combine to form crosslinks. In a study focused on improving the crosslinking of polyethylene, a thermal initiator was chemically linked to the surface of talcum filler. mdpi.com During processing, the decomposition of the initiator generates radicals that support the crosslinking process between polymer chains, leading to a higher crosslinking density. mdpi.com

Grafting: Graft copolymers are branched macromolecules where the branches have a different chemical composition from the main polymer backbone. weebly.com Peroxides can be used to initiate the growth of these new branches from an existing polymer chain. For example, a functional polyperoxide containing long alkyl fragments derived from octyl methacrylate (B99206) was developed with the expectation that it would have a strong affinity for polymer surfaces. researchgate.net Upon heating, the peroxide groups decompose and can initiate the polymerization of other monomers from the surface, effectively grafting new chains onto the original polymer. researchgate.net This technique is valuable for creating materials that combine the properties of different polymers in a single molecule. weebly.com

Free-Radical Polymerization Mechanisms Initiated by Hydroperoxides

Industrial Organic Synthesis and Catalysis

In industrial chemistry, this compound is a valuable oxidant for the selective functionalization of organic molecules, particularly hydrocarbons, often in conjunction with a catalyst.

The selective functionalization of hydrocarbons—converting inert C-H bonds into more reactive functional groups—is a primary goal in modern chemistry. technion.ac.il Alkanes are abundant but their inert nature makes them difficult to convert into value-added products without high temperatures and pressures, which often lead to non-selective reactions. technion.ac.il Hydroperoxides, including this compound and its common analog tert-butyl hydroperoxide (TBHP), serve as sources of oxygen for these transformations under milder conditions. cardiff.ac.uk

These oxidation reactions are often radical in nature. For instance, in the co-oxidation of octane (B31449), a co-oxidant is used to initiate a radical mechanism capable of activating the alkane to an alcohol (octanol). cardiff.ac.uk The use of hydroperoxides can facilitate such reactions. While specific industrial examples detailing this compound are often proprietary, the principles are well-established through studies with similar reagents like TBHP. In one study, TBHP was used for the selective oxidation of toluene (B28343) at 80°C with noble metal catalysts. cardiff.ac.uk

Enzymatic systems represent a frontier in selective functionalization. A heat-fueled enzymatic cascade has been developed for the selective oxyfunctionalization of hydrocarbons like ethylbenzene (B125841) and cyclohexane (B81311). nih.gov This system uses a thermoelectric material to convert low-temperature heat into chemical energy by generating hydrogen peroxide, which is then used by an enzyme to perform highly selective hydroxylation and epoxidation reactions. nih.gov Such biocatalytic approaches highlight the potential for precise hydrocarbon functionalization. nih.govgoogle.com

Table 2: Catalytic Oxidation of Cyclohexane This table shows representative results for the oxidation of cyclohexane using hydrogen peroxide and a heterogeneous catalyst, a process for which alkyl hydroperoxides are also used. Products include cyclohexanol (B46403) and cyclohexanone (B45756).

| Catalyst Loading (wt%) | H₂O₂/Substrate Mole Ratio | Time (h) | Conversion (%) | Selectivity for Cyclohexanone (%) |

|---|---|---|---|---|

| 20 | 2 | 6 | 10 | 65 |

| 20 | 4 | 6 | 15 | 68 |

| 20 | 4 | 12 | 20 | 73 |

| 30 | 4 | 12 | 25 | 75 |

Data adapted from studies on heterogeneous catalytic oxidation. scispace.com

The effectiveness of this compound as an oxidant is greatly enhanced by the use of catalytic systems, typically involving transition metals. These catalysts facilitate the transfer of oxygen from the hydroperoxide to the substrate with greater efficiency and selectivity.

A variety of catalytic systems have been explored for oxidation reactions using peroxides. mdpi.com For the oxidation of sulfur compounds in fuels (oxidative desulfurization), heterogeneous catalysts based on titanium, molybdenum, and tungsten have been successfully used with alkyl hydroperoxides at temperatures between 80-100°C. csic.es In one system, titanium centers grafted onto hydrophobic silica (B1680970) were effective in oxidizing dibenzothiophene (B1670422) using hydrogen peroxide, with alkyl hydroperoxides noted as a viable alternative oxidant. csic.es

Palladium(II) catalysts are well-known for mediating Wacker-type oxidations, which convert alkenes to ketones. acs.org While often studied with oxygen, these reactions can also be performed using hydroperoxides like H₂O₂ or tert-butyl hydroperoxide (TBHP). acs.org Mechanistic studies show that the reaction pathway can differ depending on the peroxide used, but the fundamental role of the palladium catalyst is to activate the alkene for nucleophilic attack by the oxygen source. acs.org These systems provide a model for how this compound would likely behave in similar palladium-catalyzed oxidations.

Iron-based catalysts are also common. For example, nanomagnetic Fe₃O₄ has been used as a catalyst for the oxidation of alcohols to aldehydes and ketones using hydrogen peroxide in water, achieving high yields and excellent selectivity without overoxidation to carboxylic acids. mdpi.com

Atmospheric and Environmental Chemical Processes

Formation Mechanisms in Atmospheric Aerosols

This compound can be formed in the atmosphere through several chemical pathways, both in the gas phase with subsequent partitioning to aerosol particles and directly within the aqueous phase of aerosols.

Gas-Phase Oxidation: The primary formation route begins with the oxidation of C8 volatile organic compounds (VOCs), such as n-octane, by atmospheric oxidants. The most significant of these is the hydroxyl radical (•OH). The reaction proceeds by the abstraction of a hydrogen atom from the octane molecule, forming an octyl radical (R•). This alkyl radical then rapidly reacts with molecular oxygen (O₂) to create an octyl peroxy radical (RO₂•). wikipedia.org

RH + •OH → R• + H₂O

R• + O₂ → RO₂•

The resulting octyl peroxy radical can then be converted to this compound through a bimolecular reaction with a hydroperoxyl radical (HO₂•), a pathway that is significant under low nitrogen oxide (NOx) conditions. researchmap.jp

RO₂• + HO₂• → ROOH + O₂

Autoxidation: Another critical mechanism is autoxidation, which involves a series of intramolecular hydrogen shifts within the peroxy radical (RO₂•). acs.org This process can lead to the formation of highly oxygenated molecules (HOMs) that contain one or more hydroperoxide functional groups. researchmap.jpacs.org These low-volatility compounds readily partition to the aerosol phase, contributing to SOA formation. researchmap.jp

Aqueous-Phase Chemistry: Within cloud droplets and aqueous aerosols, autoxidation processes can also lead to the formation of hydroperoxides. researchgate.net Furthermore, this compound has been identified as a key intermediate in the formation of other aerosol components, such as octyl sulfate, in ambient aerosols. researchgate.net

Direct Emissions: Besides secondary formation, organic hydroperoxides can also be introduced into the atmosphere through direct emissions from combustion processes, such as biomass burning. capes.gov.br

Table 1: Summary of this compound Formation Mechanisms in the Atmosphere

| Formation Pathway | Description | Key Reactants | Atmospheric Environment | Reference |

|---|---|---|---|---|

| Gas-Phase Oxidation | Oxidation of C8 hydrocarbons by •OH, followed by reaction of the resulting peroxy radical with HO₂•. | n-octane, •OH, O₂, HO₂• | Troposphere, especially low-NOx regions | wikipedia.orgresearchmap.jp |

| Autoxidation | Intramolecular H-shift within an octyl peroxy radical, forming a hydroperoxide group. | Octyl peroxy radical (RO₂•) | Gas and aqueous phases | acs.orgresearchgate.net |

| Intermediate Formation | Acts as an intermediate in the formation of other aerosol components like organosulfates. | n-octyl hydroperoxide | Ambient aerosols | researchgate.net |

| Direct Emission | Released directly from combustion sources. | Biomass fuel | Biomass burning plumes | capes.gov.br |

Atmospheric Degradation Pathways

The atmospheric lifetime of this compound is determined by two primary removal processes: photolysis and oxidation by hydroxyl radicals. acs.orgnsfc.gov.cn

Photolysis: The hydroperoxide functional group (-OOH) contains a relatively weak oxygen-oxygen single bond. This bond can be broken by absorption of ultraviolet (UV) radiation present in sunlight (wavelengths ~280–380 nm), a process known as photolysis. scribd.com This reaction cleaves the molecule into an octyloxy radical (RO•) and a hydroxyl radical (•OH). wikipedia.org

ROOH + hv → RO• + •OH The photolysis of hydroperoxides is a significant source of radicals in the atmosphere, contributing to further oxidative chemistry. nsfc.gov.cn

Reaction with Hydroxyl Radicals (•OH): The reaction with •OH is considered a dominant degradation pathway for hydroperoxides. copernicus.org This reaction proceeds via hydrogen abstraction, which can occur from three different sites on the molecule:

Abstraction from the -OOH group: This is often the most favorable pathway, leading to the formation of an octyl peroxy radical (RO₂•) and water. copernicus.orgcopernicus.org

Abstraction from the alkyl chain (-CH₂- or -CH₃): This results in the formation of a carbon-centered radical hydroperoxide and water. copernicus.orgcopernicus.org

Abstraction from a hydroxyl group (-OH): If the molecule contains other functional groups, such as a hydroxyl group (making it a hydroxy hydroperoxide), H-abstraction can also occur there. copernicus.orgcopernicus.org

The subsequent reactions of the radical products depend on the chemical environment. In polluted, high-NOx urban areas, peroxy radicals (RO₂•) primarily react with nitric oxide (NO). copernicus.org In pristine, low-NOx environments, self-reaction of peroxy radicals becomes more important. copernicus.orgcopernicus.org

Table 2: Primary Atmospheric Degradation Pathways for this compound

| Degradation Pathway | Reaction | Key Products | Significance | Reference |

|---|---|---|---|---|

| Photolysis | ROOH + hv → RO• + •OH | Octyloxy radical, Hydroxyl radical | Important source of atmospheric radicals; occurs during daylight hours. | wikipedia.orgnsfc.gov.cn |

| Reaction with •OH | ROOH + •OH → RO₂• + H₂O | Octyl peroxy radical, Water | Dominant chemical sink, occurs day and night. The rate depends on the specific H-abstraction site. | copernicus.orgcopernicus.org |

Role in Environmental Transformation of Organic Pollutants (mechanistic studies)

This compound and other organic hydroperoxides can act as important oxidants in the environment, contributing to the degradation of persistent organic pollutants, particularly in aqueous systems. This role is primarily mediated through their decomposition to produce highly reactive species, most notably the hydroxyl radical (•OH). wikipedia.org This chemistry is the foundation of certain Advanced Oxidation Processes (AOPs) used in water and wastewater treatment. puroxi.comhilarispublisher.com

The mechanistic role of this compound in pollutant transformation involves the following steps:

Generation of Radicals: this compound (ROOH) decomposes to form radicals. This decomposition can be initiated by UV light (photolysis) or catalyzed by the presence of transition metals, such as ferrous iron (Fe²⁺), in a Fenton-like reaction. wikipedia.orgresearchgate.net

ROOH + hv → RO• + •OH (Photolysis)

ROOH + Fe²⁺ → RO• + •OH + Fe³⁺ (Fenton-like reaction)

Oxidation of Pollutants: The hydroxyl radical (•OH) generated is an extremely powerful and non-selective oxidizing agent. wikipedia.orghilarispublisher.com It can react with and degrade a wide variety of recalcitrant organic pollutants (Pollutant-H) by abstracting a hydrogen atom or adding to a double bond, initiating a cascade of degradation reactions. hilarispublisher.com

Pollutant-H + •OH → Pollutant• + H₂O

Research on the degradation of contaminants such as 4-tert-octylphenol (B29142) has shown that hydroxyl radicals, generated from the photolysis of a hydroperoxide (in this case, hydrogen peroxide), are the key species responsible for its transformation into products like 4-tert-octylcatechol. rsc.orgnih.gov Similarly, studies on the degradation of the surfactant polysorbate 80 have implicated inherent hydroperoxides in the material, in conjunction with iron, in driving its oxidative breakdown. researchgate.net These examples demonstrate the fundamental mechanism by which this compound can contribute to the environmental transformation of other organic compounds.

Table 3: Mechanistic Role of this compound in Pollutant Degradation

| Step | Process | Generic Reaction | Description | Reference |

|---|---|---|---|---|

| 1 | Radical Generation | ROOH → RO• + •OH | Decomposition of this compound via photolysis or metal catalysis to produce reactive radicals. | wikipedia.orgresearchgate.net |

| 2 | Pollutant Attack | Pollutant + •OH → Degradation Products | The highly reactive hydroxyl radical attacks the pollutant molecule, initiating its breakdown into simpler, often less harmful, compounds. | hilarispublisher.com |

Advanced Analytical Techniques for Octyl Hydroperoxide Detection and Quantification

Chromatographic Separation Methods

Chromatography is a fundamental technique for separating components within a mixture, allowing for their individual identification and quantification. For octyl hydroperoxide, both high-performance liquid chromatography and gas chromatography are utilized, each with specific advantages and requirements.

High-Performance Liquid Chromatography (HPLC) with Specialized Detection

High-Performance Liquid Chromatography (HPLC) is a powerful technique for analyzing thermally labile compounds like this compound as it operates at or near ambient temperatures. nih.gov The separation is typically achieved using reversed-phase columns, where the stationary phase is nonpolar and the mobile phase is polar.

The choice of column is critical for separating long-chain alkyl hydroperoxides. C18 (octadecyl) columns, with their long hydrocarbon chains, offer strong hydrophobic interactions and are effective for retaining non-polar analytes like this compound. sepscience.com Alternatively, C8 (octyl) or more polar RP-8 columns can also be used, sometimes offering faster analysis times, though potentially with different selectivity. sepscience.comacs.org

Detection of non-chromophoric compounds like this compound requires specialized detectors or post-column derivatization. A common and highly sensitive approach involves a post-column reaction to produce a fluorescent or chemiluminescent compound. acs.org For instance, the column effluent can be mixed with p-hydroxyphenylacetic acid (HPAA) and horseradish peroxidase (HRP). In this reaction, the hydroperoxide oxidizes HPAA into a highly fluorescent biphenyl (B1667301) derivative, which is then detected. acs.org

Research by Heinmöller et al. provides specific data on the separation of a series of n-alkyl hydroperoxides, including this compound. Using a 70:30 (v/v) mixture of acetonitrile (B52724) and water as the mobile phase, they reported specific retention times on different columns, demonstrating the feasibility of separating these compounds. acs.org Methanol-based mobile phases have also been shown to be effective and may be less detrimental to enzyme activity and fluorescence efficiency in post-column reaction systems compared to acetonitrile. acs.org

Table 1: HPLC Retention Times for n-Octyl Hydroperoxide Under Isocratic Conditions This table presents retention data for n-octyl hydroperoxide using a mobile phase of 70% (v/v) acetonitrile in water at pH 3.5. Data sourced from Heinmöller et al. (1998). acs.org

| Column Type | Column Dimensions | Retention Time (minutes) |

| RP-18 (Column 1) | 250 mm length | 14.9 |

| RP-18 (Column 2) | 125 mm length | 4.7 |

| RP-8 (Column 3) | 250 mm length | 13.7 |

Gas Chromatography (GC) for Hydroperoxide Analysis

Gas Chromatography (GC) is another powerful separation technique, but its application to hydroperoxides is challenging due to their thermal instability. researchgate.netmdpi.com Direct injection into a hot GC inlet can cause decomposition, leading to inaccurate quantification and the formation of degradation products like alcohols and ketones. mdpi.commdpi.com

To overcome this, pre-column derivatization is a common strategy. This involves converting the thermally labile hydroperoxide group into a more stable derivative before injection. A widely used method is silylation, where a silylating agent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the active hydrogen of the hydroperoxide group with a trimethylsilyl (B98337) (TMS) group. researchgate.net This process increases the thermal stability and volatility of the analyte, allowing for successful GC analysis. researchgate.net

Another approach involves the reduction of the hydroperoxide to its corresponding alcohol (e.g., 1-octanol (B28484) from this compound) using a reducing agent like triphenylphosphine (B44618). wur.nl The resulting stable alcohol can then be quantified by standard GC methods, and the concentration correlated back to the original hydroperoxide amount. cornell.edu

The choice of detector in GC analysis depends on the specific requirements of the study. Flame Ionization Detectors (FID) offer robust, general-purpose quantification, while Mass Spectrometry (MS) provides definitive structural identification of the analytes and their derivatives. researchgate.netwur.nlnih.gov

Table 2: GC Derivatization Approaches for Hydroperoxide Analysis This table summarizes common derivatization strategies to enable the analysis of thermally unstable hydroperoxides by Gas Chromatography.

| Derivatization Method | Reagent Example | Resulting Product | Analytical Advantage |

| Silylation | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Trimethylsilyl (TMS) ether | Increased thermal stability and volatility. researchgate.net |

| Reduction | Triphenylphosphine (PPh3) | Corresponding alcohol | Forms a stable product for standard GC analysis. wur.nlcornell.edu |

Spectroscopic and Spectrophotometric Detection Approaches

These methods rely on the interaction of molecules with electromagnetic radiation (e.g., light emission) for detection and quantification, often lauded for their exceptional sensitivity.

Chemiluminescence-Based Assays

Chemiluminescence detection, particularly when coupled with HPLC, is one of the most sensitive methods for quantifying hydroperoxides, with detection limits reaching the picomole level. acs.orgresearchgate.net The principle involves a chemical reaction that produces light, and the intensity of this light is proportional to the analyte concentration. mdpi.com

A common chemiluminescence system for hydroperoxide detection involves the oxidation of luminol (B1675438) or its analogue, isoluminol. researchgate.netmdpi.comnih.gov This reaction is catalyzed by a heme-containing compound, such as microperoxidase, cytochrome c, or hemin (B1673052), in a basic solution. researchgate.netmdpi.com The hydroperoxide acts as the oxidant, triggering the chemiluminescent reaction. nih.gov The emitted light, typically in the blue region of the spectrum (~430 nm), is measured by a luminometer or a specialized CL detector. mdpi.com

This technique can be applied as a post-column detection method in HPLC. researchgate.net The high sensitivity allows for the detection of trace amounts of hydroperoxides in complex matrices. For instance, studies on silyl (B83357) peroxides using an optimized HPLC-CL method with luminol and hemin achieved detection limits in the nanomolar range (0.07–1.01 nM). cornell.edu

Table 3: Optimized Conditions for HPLC-Chemiluminescence Detection of Alkyl-Silyl Peroxides This table details the optimized post-column reaction conditions for the detection of silyl peroxides, which can serve as a model for long-chain alkyl hydroperoxide analysis. Data sourced from a study on silyl peroxide analysis. cornell.edu

| Parameter | Optimized Value |

| Luminol Concentration | 0.4 g/L |

| Hemin Concentration | 0.3 g/L |

| Base Concentration (NaOH) | 0.03 M |

| Reagent Flow Rate | 0.9 mL/min |

| Detection Limit Range | 0.53–1.01 nM |

| Linear Range | 2.5–25 nM |

Fluorescence Detection Systems

Fluorescence detection offers a combination of high sensitivity and selectivity, making it a valuable tool for hydroperoxide analysis. acs.orgmdpi.com Similar to chemiluminescence, it is often used as a post-column detection strategy in HPLC. acs.orgchrom-china.com The method involves converting the non-fluorescent hydroperoxide into a fluorescent product through a chemical reaction. acs.org

The most established reaction for this purpose is the horseradish peroxidase (HRP)-catalyzed oxidation of a non-fluorescent substrate, such as p-hydroxyphenylacetic acid (HPAA) or p-hydroxyphenyl propionic acid (POPНА), by the hydroperoxide. acs.orgmdpi.com This reaction produces a stable, highly fluorescent dimer (6,6'-dihydroxy-3,3'-biphenylacetic acid) that can be measured with a standard fluorescence detector. acs.org An alkaline solution is typically added post-reaction to enhance the fluorescence intensity. acs.org

This method is highly specific for hydrogen peroxide and primary n-alkyl hydroperoxides like this compound. acs.org Studies have demonstrated detection limits in the low nanomolar range for various hydroperoxides. chrom-china.com For a series of n-alkyl hydroperoxides from C6 to C16, detection limits were found to be around 0.4 µmol/L using an optimized HPLC-fluorescence system with a methanol (B129727) gradient. acs.org

Table 4: Performance of HPLC with Post-Column Fluorescence Detection for n-Alkyl Hydroperoxides This table summarizes the detection limits for various n-alkyl hydroperoxides using an HPLC system with post-column derivatization (HRP/HPAA) and fluorescence detection. Data sourced from Heinmöller et al. (1998). acs.org

| Hydroperoxide | Mobile Phase Gradient | Column | Detection Limit (μmol/L) |

| n-Hexyl Hydroperoxide | Methanol/Water | RP-18 (Column 4) | ~0.4 |

| n-Octyl Hydroperoxide | Methanol/Water | RP-18 (Column 4) | ~0.4 |

| n-Decyl Hydroperoxide | Methanol/Water | RP-18 (Column 4) | ~0.4 |

| n-Dodecyl Hydroperoxide | Methanol/Water | RP-18 (Column 4) | ~0.4 |

| n-Hexadecyl Hydroperoxide | Methanol/Water | RP-18 (Column 4) | ~0.4 |

| n-Octadecyl Hydroperoxide | Methanol/Water | RP-18 (Column 4) | 1.0 |

Method Development for Complex Matrices

The accurate detection and quantification of this compound in complex matrices such as biological tissues, environmental samples, and industrial products present significant analytical challenges. su.seresearchgate.net These challenges primarily stem from the compound's inherent instability, its typically low concentrations, and interference from the sample matrix itself. nih.govmdpi.com Developing a robust analytical method requires careful consideration of sample preparation and the selection of a suitable analytical technique capable of providing the necessary selectivity and sensitivity.

A critical initial step in method development is sample preparation, which aims to isolate this compound from interfering substances and concentrate it to a detectable level. Common extraction techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation for biological samples. researchgate.netmdpi.com Due to the reactive nature of hydroperoxides, it is often necessary to add antioxidants during the sample collection and preparation stages to prevent artefactual formation or degradation. mdpi.com The use of an appropriate internal standard is also crucial to normalize for extraction efficiency and instrument response, thereby improving the accuracy of quantification. mdpi.com

The choice of analytical instrumentation and methodology is highly dependent on the matrix.

Biological and Food Matrices: In biological systems and foods, this compound is often one of many lipid oxidation products. nih.govresearchgate.net High-Performance Liquid Chromatography (HPLC) is a frequently employed technique, often coupled with post-column derivatization to enhance sensitivity and selectivity. acs.org One such method involves the post-column reaction of the hydroperoxide with horseradish peroxidase and p-hydroxyphenylacetic acid, which yields a highly fluorescent product, allowing for detection at low micromolar levels. acs.org Another common approach is the ferrous oxidation-xylenol orange (FOX) method, a spectrophotometric assay where hydroperoxides oxidize Fe(II) to Fe(III), which then forms a colored complex with xylenol orange. researchgate.net However, this method can suffer from interferences by compounds like ascorbate (B8700270) or citrate (B86180) that can chelate iron. researchgate.net For comprehensive analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) has become the gold standard, offering high sensitivity and specificity for identifying and quantifying specific oxylipins, including this compound, even at very low concentrations. nih.gov

Industrial Matrices: In industrial products like mineral oils or fuels, the matrix is a complex mixture of hydrocarbons. researchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for this context. A successful method involves the derivatization of the hydroperoxide by reducing it with triphenylphosphine (TPP) to its corresponding alcohol (1-octanol) while TPP is oxidized to triphenylphosphine oxide (TPPO). The amount of TPPO formed, which is directly proportional to the initial hydroperoxide concentration, is then quantified by GC-MS. researchgate.net This derivatization strategy overcomes the thermal instability of the hydroperoxide, making it suitable for GC analysis.

The table below summarizes the primary challenges and the corresponding strategic approaches for method development in different complex matrices.

| Matrix Type | Primary Challenges | Strategic Approaches & Methods |

| Biological Samples (e.g., plasma, tissue) | Low concentration, high lipid and protein content, compound instability. nih.govmdpi.com | Protein precipitation, LLE or SPE for cleanup. mdpi.com Addition of antioxidants. mdpi.com Analysis by HPLC with post-column fluorescent derivatization or LC-MS/MS. nih.govacs.org |

| Food Products | Complex lipid profiles, presence of natural antioxidants and pigments. researchgate.net | LLE or SPE for extraction. researchgate.net HPLC-fluorescence, acs.org spectrophotometric methods (e.g., FOX assay), researchgate.net LC-MS. nih.gov |

| Environmental Samples (e.g., water, air) | Very low concentrations, diverse range of organic and inorganic interferents. | Pre-concentration (e.g., SPE), HPLC with sensitive detection (e.g., fluorescence, chemiluminescence). acs.org |

| Industrial Products (e.g., oils, fuels) | Highly complex hydrocarbon matrix, potential for interfering side-reactions. researchgate.net | Derivatization (e.g., reaction with TPP) followed by GC-MS analysis. researchgate.net |

Validation and Optimization of Analytical Procedures

Once an analytical method is developed, it must be validated to ensure it is fit for its intended purpose. wjpmr.com Method validation is a regulatory requirement in many industries and demonstrates that the procedure is reliable, reproducible, and accurate for the quantification of this compound. researchgate.netplos.org The validation process involves evaluating several key performance characteristics, typically following guidelines from the International Conference on Harmonisation (ICH). plos.org

The primary validation parameters include:

Specificity: This ensures that the analytical signal is solely from this compound and not from other components such as impurities, degradation products, or matrix constituents. nih.gov In HPLC methods, specificity is demonstrated by separating the this compound peak from all other peaks in the chromatogram.

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov A linear relationship is typically established by analyzing a series of standards of known concentrations and evaluating the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.99.

Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed by spike-recovery experiments, where a known amount of this compound is added to a blank matrix and the percentage of the analyte recovered is calculated.

Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. researchgate.net For HPLC methods with fluorescent detection, the LOD for alkyl hydroperoxides can be in the sub-micromolar range. acs.org

Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in procedural parameters, such as mobile phase composition, pH, column temperature, or flow rate. researchgate.net It provides an indication of the method's reliability during routine use.

The table below outlines the typical validation parameters and their common acceptance criteria for a chromatographic method.

| Parameter | Description | Typical Acceptance Criteria |

| Specificity | Ability to measure the analyte in the presence of other components. | Peak purity analysis; No interference at the retention time of the analyte. |

| Linearity | Proportionality of response to analyte concentration. | Correlation coefficient (r²) ≥ 0.99. |

| Accuracy | Closeness of the measured value to the true value. | Recovery of 98-102% for spiked samples. |

| Precision (RSD%) | Agreement between a series of measurements. | Repeatability (Intra-day) RSD ≤ 2%; Intermediate Precision (Inter-day) RSD ≤ 3%. |

| LOQ | Lowest concentration quantifiable with accuracy and precision. | Signal-to-Noise ratio ≥ 10; Acceptable precision and accuracy. |

| LOD | Lowest concentration detectable. | Signal-to-Noise ratio ≥ 3. |

| Robustness | Insensitivity to small changes in method parameters. | RSD ≤ 5% for varied conditions. |

Optimization is an integral part of both method development and validation. For HPLC methods, key parameters such as the stationary phase (e.g., C8 or C18 column), mobile phase composition (e.g., ratio of acetonitrile to water), pH, and column temperature are systematically adjusted to achieve the best separation with optimal peak shape, resolution, and analysis time. acs.orgnih.gov Advanced statistical tools, such as response surface methodology (RSM) and experimental designs (e.g., central composite or factorial designs), can be employed to efficiently optimize multiple variables simultaneously. plos.orgnih.gov For instance, a central composite design can be used to find the optimal mobile phase composition and flow rate that maximizes the resolution of this compound from its related impurities while minimizing the run time. acs.org

Future Research Directions and Perspectives

Innovation in Sustainable Synthetic Methodologies

The traditional synthesis of hydroperoxides often relies on processes that are energy-intensive or use hazardous reagents. bioengineer.orgyoutube.cominnovationnewsnetwork.com Future research is increasingly focused on developing green and sustainable methods for producing octyl hydroperoxide. Innovations in this area are likely to parallel the advancements seen in hydrogen peroxide synthesis. innovationnewsnetwork.comdst.gov.in Key areas of exploration include:

Electrochemical Synthesis: A promising avenue involves the electrochemical reduction of oxygen in the presence of 1-octanol (B28484). purewatergroup.comacs.org This method, powered by renewable electricity, could offer a decentralized and environmentally benign alternative to conventional chemical routes. youtube.com

Photocatalysis: The use of novel photocatalysts, such as covalent organic frameworks (COFs), could enable the synthesis of hydroperoxides using water, oxygen, and light. dst.gov.in Tailoring these catalysts for longer-chain alcohols like octanol (B41247) is a significant research challenge.

Enzymatic Cascades: Biocatalysis presents a highly selective and mild route. Research into lipoxygenase-based enzyme cascades, which can convert fatty acids into hydroperoxides, could be adapted for this compound synthesis, offering a cost-efficient and green pathway. mdpi.com Such methods would move away from the traditional, often harsh, anthraquinone (B42736) process used for hydrogen peroxide and provide a more sustainable model for organic hydroperoxides. innovationnewsnetwork.com

Deeper Understanding of Complex Reaction Networks

This compound is an intermediate in various complex chemical environments, from the atmosphere to industrial processes. A more profound understanding of its reaction networks is crucial.

Atmospheric Chemistry: this compound is known to form in ambient aerosols and plays a role in the formation of secondary organic aerosols (SOAs). researchgate.netcopernicus.org Future work must focus on elucidating its complete atmospheric lifecycle, including its formation from volatile organic compounds, its reaction with atmospheric oxidants like the hydroxyl radical (OH), and its contribution to particle growth. copernicus.orgnatureasia.comacs.org

Autoxidation and Combustion: Like other alkyl hydroperoxides, this compound is a key intermediate in the low-temperature oxidation of alkanes. Unraveling its decomposition and isomerization pathways is essential for improving combustion models and understanding engine knock. acs.orgwhiterose.ac.uk

Biomimetic Oxidation: The reactivity of hydroperoxides is central to creating catalysts that mimic enzymes like cytochrome P-450. researchgate.net Investigating how this compound interacts with these biomimetic systems can lead to new, selective oxidation technologies where the hydroperoxide acts as a key oxidant. researchgate.net

Development of Advanced Materials Based on Hydroperoxide Reactivity

The inherent reactivity of the peroxide bond (O-O) in this compound can be harnessed for the synthesis of advanced materials.

Polymerization Initiators: Organic peroxides are widely used as radical initiators for polymerization. beilstein-journals.org Future research could explore the controlled thermal or photochemical decomposition of this compound to initiate the synthesis of polymers with tailored properties, such as specific molecular weights or block copolymer structures.

Surface Functionalization: The reactive nature of the hydroperoxide group could be exploited to graft molecules onto material surfaces. This could be used to modify the properties of nanoparticles, films, or bulk polymers, imparting functionalities such as hydrophobicity or biocompatibility.

Precursor for Fine Chemicals: The selective decomposition of this compound can yield valuable oxygenated products like cyclooctanone (B32682) and cyclooctanol. scispace.com These chemicals are important precursors in the production of fragrances, pharmaceuticals, and polymers. whiterose.ac.uk Research into selective catalysts, such as polyoxometalates, could optimize the yield of these high-value products from this compound. scispace.comresearchgate.net

Refinements in Environmental Chemical Modeling and Analysis

Accurately predicting the environmental fate and impact of this compound requires significant refinements in both modeling and analytical techniques.

Atmospheric Modeling: Current atmospheric models need more precise data on the physicochemical properties of this compound, such as its vapor pressure and reaction rate constants. copernicus.orgeuropa.eu Research is needed to determine its acid-catalyzed hydrolysis rates and photolysis quantum yields to accurately simulate its persistence and transformation in aerosols. copernicus.org The development of better quantification methods is also critical, as current measurements are subject to large uncertainties. natureasia.com

Aquatic Environmental Risk: While hydroperoxides like H₂O₂ are used in some applications and are known to degrade, their release can pose risks to aquatic organisms. unit.no Models that can predict the dispersion and degradation of this compound in aquatic systems are needed to assess the environmental risk associated with its industrial use or accidental spills.

Advanced Oxidation Processes (AOPs): Hydroperoxides are central to AOPs used for water treatment. wikipedia.orgmembranechemicals.com Modeling the kinetics of this compound within AOPs could lead to more efficient systems for degrading persistent organic pollutants. mdpi.comarizona.edu

Integration of Computational and Experimental Approaches in Hydroperoxide Research

A synergistic combination of computational and experimental methods is essential for accelerating progress in all the aforementioned areas.

Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to predict reaction mechanisms, identify transition states, and calculate reaction energetics. nih.govresearchgate.net These theoretical predictions can guide experimental studies, such as kinetic measurements in flow tubes or product analysis, to validate the proposed pathways for this compound reactions. nih.gov

Spectroscopic Analysis: Computational chemistry is a powerful tool for predicting spectroscopic signatures (e.g., NMR, IR). mdpi.com This is particularly valuable for identifying transient or complex hydroperoxide species in experimental mixtures, where isolation is difficult. mdpi.comnih.gov

Predictive Modeling: By integrating experimental data with computational strategies, researchers can develop robust structure-activity relationships. copernicus.org This allows for the prediction of properties and reactivity for a wide range of hydroperoxides without needing to synthesize and test each one individually, significantly speeding up the discovery process. copernicus.orgoberlin.edu

The table below summarizes the synergy between computational and experimental techniques in future hydroperoxide research.

| Research Area | Experimental Techniques | Computational Methods | Desired Outcome |

| Sustainable Synthesis | Electrochemical analysis, photocatalytic reactors, enzyme kinetics assays | DFT calculations of catalyst-substrate interactions, molecular dynamics of enzyme active sites | Design of efficient and selective catalysts for green synthesis routes. acs.orgmdpi.com |

| Reaction Networks | Flow tube reactors, mass spectrometry, laser-induced fluorescence | Transition state theory, kinetic modeling, automated reaction discovery | Accurate models of atmospheric and combustion chemistry involving this compound. copernicus.orgacs.org |

| Advanced Materials | Polymer characterization (GPC, DSC), surface analysis (XPS, AFM) | Molecular dynamics simulations of polymer growth, DFT of surface adsorption | Rational design of novel polymers and functionalized materials. beilstein-journals.org |

| Environmental Modeling | Atmospheric simulation chambers, aquatic toxicity testing | Quantitative Structure-Activity Relationship (QSAR) models, fluid dynamics modeling | Predictive models for the environmental fate and impact of this compound. copernicus.orgunit.no |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.